molecular formula C13H21NO3 B1526937 methyl 2-[1-(cyclohex-3-en-1-yl)-N-(propan-2-yl)formamido]acetate CAS No. 1275679-73-6

methyl 2-[1-(cyclohex-3-en-1-yl)-N-(propan-2-yl)formamido]acetate

Cat. No. B1526937
CAS RN: 1275679-73-6
M. Wt: 239.31 g/mol
InChI Key: QEEKEPCBNQMJFY-UHFFFAOYSA-N
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Description

Methyl 2-[1-(cyclohex-3-en-1-yl)-N-(propan-2-yl)formamido]acetate, or M2CPA, is a small molecule that has been used in a variety of scientific research applications. It is a cyclohexenyl formamidate derivative of acetate and has a molecular weight of approximately 188.3 g/mol. M2CPA has been studied extensively in the laboratory, with its use in a range of areas such as biochemistry, physiology, and pharmacology.

Scientific Research Applications

Neurotoxicity and Industrial Solvent Exposure

Studies have explored the neurotoxic effects of various solvents, including cyclohexanone, which is structurally similar to the cyclohexane component in the compound of interest. For instance, research has highlighted the neurotoxic effects of acetone, methyl ethyl ketone (MEK), and cyclohexanone on workers, impacting both the central and peripheral nervous systems. This research is significant for understanding the occupational hazards and setting industry environmental standards (Mitran et al., 1997).

Repellent Efficacy of Synthetic Compounds

Another study discusses the repellent efficacy of a synthetic arthropod repellent, (1S, 2'S)-2-methylpiperidinyl-3-cyclohexen-1-carboxamide (SS220), which contains a cyclohexane structure. This research emphasizes the compound's effectiveness against Aedes aegypti and Anopheles stephensi mosquitoes, potentially serving as an alternative for protection against arthropod disease vectors (Klun et al., 2003).

Metabolic and Environmental Studies

Research has also been conducted on the environmental exposure to plasticizers like 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), which shares the cyclohexane moiety with the compound . Studies tracking the oxidative metabolites of DINCH in human urine can help assess environmental exposure levels and potential health impacts (Silva et al., 2013).

properties

IUPAC Name

methyl 2-[cyclohex-3-ene-1-carbonyl(propan-2-yl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-10(2)14(9-12(15)17-3)13(16)11-7-5-4-6-8-11/h4-5,10-11H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEEKEPCBNQMJFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(=O)OC)C(=O)C1CCC=CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-[1-(cyclohex-3-en-1-yl)-N-(propan-2-yl)formamido]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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